N-phenyl-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)11-8-9-6-10-12-8/h1-6H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXEDQVCSLSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308639 | |
| Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-53-6 | |
| Record name | NSC206144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Phenyl 1h 1,2,4 Triazol 5 Amine and Its Derivatives
General Synthetic Strategies for 1,2,4-Triazol-5-amines
Cyclization reactions represent the most fundamental approach to constructing the 1,2,4-triazole (B32235) core. These methods typically involve the condensation of a nitrogen-rich backbone with a one-carbon electrophilic component to form the five-membered ring.
A primary route to 1,2,4-triazoles involves the reaction of hydrazine (B178648) derivatives with various electrophiles. rsc.orgorganic-chemistry.org A common strategy is the cyclization of substituted amidrazones or related intermediates. For instance, the reaction of hydrazines with nitriles can lead to the formation of the triazole ring. rsc.org A base-mediated annulation of nitriles with hydrazines has been shown to produce 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields, demonstrating tolerance for various functional groups. rsc.org
Another well-established method involves the reaction of hydrazine derivatives with compounds containing a C=N bond, such as in hydrazonoyl halides, which serve as precursors for nitrile imines in 1,3-dipolar cycloadditions. researchgate.net Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a pathway to substituted pyrazoles through an unexpected C-N bond cleavage and intramolecular cyclization, highlighting the complex reactivity of hydrazine derivatives. organic-chemistry.org Electro-oxidative cyclization of hydrazones with amines has also been reported as a method to synthesize 1,2,4-triazole derivatives. nih.gov
A general and efficient two-step, one-pot protocol has been developed to synthesize diversely substituted 3-amino-1,2,4-triazoles. nih.gov This convergent method allows for variation at the N-1 position and the 3-amino substituent, starting from either thiourea (B124793) or thiosemicarbazide (B42300) derivatives. nih.gov
Table 1: Examples of Electrophiles Used with Hydrazine Derivatives for Triazole Synthesis
| Hydrazine Derivative | Electrophile | Catalyst/Conditions | Product Type |
| Phenylhydrazine | Nitriles | Base-mediated | 1,3,5-Trisubstituted 1,2,4-triazoles rsc.org |
| Hydrazonoyl halides | Oximes | Triethylamine | 1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |
| Hydrazines | Alkynes | Rhodium catalyst | Highly substituted pyrazoles organic-chemistry.org |
| Aryl hydrazines | Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical | 1,5-Disubstituted 1,2,4-triazoles organic-chemistry.org |
| 1-Phenylthiourea | Trimethyl orthoformate | Heat | 3-Amino-1,2,4-triazoles nih.gov |
Aminoguanidine (B1677879) is a key building block for the synthesis of 3-amino-1,2,4-triazoles. The reaction of aminoguanidine bicarbonate with carboxylic acids is a direct and widely used method. mdpi.comufv.br This condensation typically proceeds under acidic catalysis and often requires heating. mdpi.comresearchgate.net The process involves the initial formation of a guanyl hydrazide intermediate, which then undergoes acid-catalyzed cyclization to form the triazole ring. mdpi.com
Microwave-assisted synthesis has emerged as an efficient and "green" alternative, significantly reducing reaction times and often improving yields, especially for volatile carboxylic acids when performed in sealed vials. mdpi.comresearchgate.net For example, the direct condensation of various aliphatic and aromatic carboxylic acids with aminoguanidine bicarbonate under microwave irradiation has been successfully developed. mdpi.com An older, yet effective, method involves heating aminoguanidine bicarbonate with formic acid to produce 3-amino-1,2,4-triazole in high yield. orgsyn.orggoogle.com
The synthesis of 3(5)-pyridyl-substituted 5(3)-amino-1,2,4-triazoles has been optimized by reacting pyridine (B92270) carboxylic acids with aminoguanidine hydrocarbonate in the presence of hydrochloric acid, which shortens the synthesis time and improves the yield. google.com The choice of reaction pathway can also depend on the nucleophilicity of other reactants involved, as seen in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org
Table 2: Synthesis of 3-Substituted-5-amino-1,2,4-triazoles using Aminoguanidine Bicarbonate
| Carboxylic Acid | Conditions | Yield | Reference |
| Acetic Acid | Reflux, 22 h | 85% | ufv.br |
| Benzoic Acid | Reflux | N/A | ufv.br |
| Formic Acid | Heat to 120°C, 5 h | 95-97% | orgsyn.org |
| Various Aliphatic Acids | Microwave, Acid Catalysis | Good to Excellent | mdpi.com |
| Pyridine Carboxylic Acids | HCl, Heat to 165-180°C | Improved Yield | google.com |
Thiocarbohydrazide (B147625) is a versatile reagent for synthesizing 1,2,4-triazole-3-thiones or 4-amino-1,2,4-triazole-3-thiols, which are important precursors for various functionalized triazoles. researchgate.netnih.gov The reaction of thiocarbohydrazide with substituted benzoic acids, typically by heating or fusion, leads to the formation of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols. researchgate.netutar.edu.my These compounds can then be further modified. For example, the primary amino group can be condensed with aldehydes to form Schiff bases. researchgate.net
The general route involves the initial condensation of the benzoic acid with thiocarbohydrazide to form an intermediate which then cyclizes with the elimination of water. researchgate.netrsc.org This method has been used to synthesize a variety of derivatives, including those with sugar moieties by reacting thiocarbohydrazide with lactones. rsc.org The resulting triazole-thiones exist in tautomeric equilibrium with the corresponding mercapto-triazoles. researchgate.net
Table 3: Examples of 1,2,4-Triazoles Synthesized from Thiocarbohydrazide
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Thiocarbohydrazide | Substituted Benzoic Acids | Fusion | 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |
| Thiocarbohydrazide | Indole-3-acetic acid | Fusion, 160-170°C | 4-Amino-5-(indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol | utar.edu.my |
| Thiocarbohydrazide | Acetic Acid | Reflux | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thione | nih.gov |
| Thiocarbohydrazide | 2-(Coumarin-4-yl)acetic acid | Refluxing POCl₃ | 4-((4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one | nih.gov |
Once the 1,2,4-triazole ring is formed, further derivatization can be achieved by modifying the functional groups attached to the core. This is a common strategy to create libraries of related compounds for structure-activity relationship studies.
Amidoalkylation is a method to introduce an alkyl group bearing an amide functionality onto a nucleophilic atom. In the context of 3-amino-1,2,4-triazole, this reaction can be used to functionalize the amino group. The Mannich reaction is a classic example of amidoalkylation, where an amine, formaldehyde (B43269), and a compound containing an active hydrogen are condensed.
For instance, Schiff bases derived from 4-amino-1,2,4-triazole-3-thiones can react with formaldehyde and a secondary amine like morpholine (B109124) to afford N-Mannich bases. researchgate.net This introduces a morpholinomethyl group onto the triazole ring. researchgate.net Similarly, amide-functionalized 1,2,4-triazol-5-amines have been synthesized through a multi-step process that involves creating the core and then performing aminolysis on an ester intermediate to introduce the desired amide functionality. nih.gov This indirect approach was necessary because direct amide coupling was hindered by the reactivity of the triazole's N1-atom. nih.gov
Functionalization of Pre-existing 1,2,4-Triazole Cores
Challenges and Advances in Amide Moiety Introduction for Structure-Activity Relationship Studies
The introduction of an amide moiety into triazole-containing compounds is a critical step for structure-activity relationship (SAR) studies, as this functional group can significantly influence the molecule's biological activity. pensoft.net The amide group, with its ability to act as both a hydrogen bond donor and acceptor, often mimics the peptide bond, allowing these molecules to interact with biological targets like enzymes and receptors. nih.govnih.gov
However, the synthesis of these amide derivatives is not without its challenges. One significant hurdle is the potential for diminished or completely abolished biological activity upon replacing a native amide bond with a 1,2,3-triazole ring, indicating that the triazole is not a universal bioisostere for a trans-amide bond. nih.gov Furthermore, the solubility of resulting triazole derivatives can be problematic, with some compounds showing low solubility in common solvents, which complicates their purification and biological evaluation. nih.gov
Recent advancements have focused on overcoming these challenges. For instance, replacing a photoisomerizable trans-diene bridge with more stable amide and ester linkers has successfully led to the visualization of neurofibrillary tangles in Alzheimer's disease research. nih.gov Additionally, the strategic placement of the amide-to-triazole substitution has been shown to enhance metabolic stability and maintain receptor subtype selectivity in peptides. nih.gov Researchers are also exploring different synthetic routes and modifications to improve the solubility and biological activity of these compounds, such as incorporating various substituents on the benzothiazole (B30560) and phenyl rings. nih.gov
A series of novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety were synthesized by reacting carbothioamide derivatives with hydrazine hydrate, followed by a coupling reaction with mefenamic acid. pensoft.net This highlights the ongoing efforts to create diverse libraries of triazole amides for extensive SAR studies.
Specific Approaches for N-Arylated 1,2,4-Triazol-5-amines
The N-arylation of 1,2,4-triazol-5-amines is a key transformation for creating a diverse range of compounds with potential therapeutic applications. Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations.
Multi-step Syntheses from Aromatic Anilines (e.g., 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines)
A common and versatile method for synthesizing N-arylated 1,2,4-triazol-5-amines involves multi-step reaction sequences starting from readily available aromatic anilines. These synthetic routes typically involve the construction of the triazole ring followed by or concurrent with the introduction of the N-aryl group.
For example, the synthesis of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines can be achieved through a sequence of reactions. While the specific steps can vary, a general approach might involve the reaction of an aniline (B41778) with a suitable precursor to form an intermediate that can then be cyclized to the desired triazole. The introduction of the benzyl (B1604629) group can be accomplished at different stages of the synthesis. These multi-step approaches offer the flexibility to introduce a wide variety of substituents on both the aryl ring and the triazole core, allowing for extensive structure-activity relationship (SAR) studies. libretexts.org
Complementary Pathways Involving N-Arylsuccinimides and Aminoguanidine Hydrochloride
An alternative and complementary approach for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been developed, which is particularly useful when dealing with less nucleophilic aromatic amines. rsc.org This method utilizes N-arylsuccinimides and aminoguanidine hydrochloride as key starting materials. rsc.org
The process involves the initial preparation of N-arylsuccinimides, which are then reacted with aminoguanidine hydrochloride under microwave irradiation to yield the target 1,2,4-triazole derivatives. This pathway effectively circumvents the challenges associated with the low reactivity of certain aromatic amines in other synthetic routes. The choice between this method and others often depends on the nucleophilicity of the amine being used. rsc.org
Green Chemistry Approaches and Catalytic Methods in Triazole Synthesis
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. acs.orgorganic-chemistry.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgdergipark.org.tr
Several studies have demonstrated the successful application of microwave irradiation in the synthesis of N-phenyl-1H-1,2,4-triazol-5-amine and its derivatives. For instance, the cyclization of thiourea derivatives to form N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide has been achieved in just 2 minutes under microwave irradiation. acs.org Another example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, which proceeds smoothly under microwave conditions with excellent functional-group tolerance. organic-chemistry.org
Furthermore, microwave-assisted synthesis has been effectively employed in multi-component reactions to construct complex triazole-containing molecules. A notable example is the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, which was achieved in high yields with a reaction time of only 15 minutes under microwave irradiation. nih.govbeilstein-journals.org The use of sealed reaction vessels in microwave synthesis also allows for the use of volatile starting materials and can lead to high reaction yields. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Triazole Derivative
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 12 hours | 15 minutes | nih.govbeilstein-journals.org |
| Yield | 91% | 95% | nih.govbeilstein-journals.org |
Transition Metal-Catalyzed Reactions (e.g., C-H Arylation, Ullmann-type Coupling for related triazoles)
Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of triazole rings, offering efficient and selective methods for forming carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov These methods often provide access to compounds that are difficult to prepare using traditional synthetic routes.
C-H Arylation: Direct C-H arylation has emerged as a powerful strategy for the functionalization of triazole rings. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and improving atom economy. rsc.org Palladium catalysts have been widely used for the C-5 arylation of 1,2,3-triazoles, allowing for the synthesis of multisubstituted triazoles in good to excellent yields. nih.gov The regioselectivity of the arylation can often be controlled by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed reactions of imidazo[2,1-b]thiazole (B1210989) with aryl halides tend to favor arylation at the C-5 position, which is the most nucleophilic site. nih.gov
Ullmann-type Coupling: The Ullmann-type coupling reaction is a classic method for the formation of C-N bonds and has been successfully applied to the N-arylation of triazoles. researchgate.netrsc.org This reaction typically involves the use of a copper catalyst to couple an aryl halide with a nitrogen-containing heterocycle. researchgate.net L-proline has been found to be an effective additive in these reactions, allowing the coupling to proceed at relatively mild temperatures (80-90 °C). researchgate.net Ullmann-type couplings are valuable for the synthesis of N-aryl triazoles, which are important substructures in many biologically active compounds. researchgate.netrsc.org More recent developments have focused on expanding the scope of this reaction to include a wider range of substrates and to improve its efficiency and sustainability. nih.gov
Table 2: Transition Metal-Catalyzed Reactions for Triazole Synthesis
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| C-H Arylation | Pd catalyst, tetrabutylammonium (B224687) acetate | Direct functionalization of the triazole ring; good to excellent yields for C-5 arylation. | nih.gov |
| Ullmann-type Coupling | Copper catalyst, L-proline | Formation of N-aryl triazoles; proceeds at moderate temperatures. | researchgate.net |
Structural Elucidation and Conformational Analysis of N Phenyl 1h 1,2,4 Triazol 5 Amine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methodologies are fundamental in elucidating the molecular structure of N-phenyl-1H-1,2,4-triazol-5-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) have been pivotal in confirming its chemical identity and providing detailed information about its constituent atoms and their chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules in solution. For this compound, ¹H and ¹³C NMR studies are crucial for identifying the various proton and carbon environments within the molecule.
Similarly, ¹³C NMR data for related structures reveal characteristic chemical shifts for the carbon atoms of the triazole and phenyl rings. For 3-phenyl-1H-1,2,4-triazole-5-amine, the carbon attached to the amino group (C-NH₂) resonates at approximately 171.5 ppm, while the carbon attached to the phenyl group (C-Ph) appears around 160.1 ppm. ufv.br The phenyl carbons are observed in the range of 127.7 to 139.4 ppm. ufv.br Theoretical calculations on related triazole structures have also been employed to predict and corroborate experimental chemical shifts. ufv.br
Table 1: Representative ¹H and ¹³C NMR Data for a Closely Related Triazole Derivative
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| ¹H | NH₂ | 8.13 | DMSO-d₆ |
| ¹H | NH (pyrrolic) | 10.31 | DMSO-d₆ |
| ¹H | Phenyl | 7.31 - 7.88 (m) | DMSO-d₆ |
| ¹³C | C-NH₂ | 171.5 | DMSO-d₆ |
| ¹³C | C-Ph | 160.1 | DMSO-d₆ |
| ¹³C | Phenyl | 127.7 - 139.4 | DMSO-d₆ |
Data derived from studies on 3-phenyl-1H-1,2,4-triazole-5-amine. ufv.br
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and triazole functionalities. For the related compound 3-phenyl-1H-1,2,4-triazole-5-amine, the IR spectrum (Nujol/CsI) displays a band corresponding to the asymmetric stretching vibration of the primary amine (νₐₛ(NH₂)) at 3361 cm⁻¹ and the symmetric stretching vibration (νₛ(NH₂)) at 3274 cm⁻¹. ufv.br The presence of water can be indicated by a broad band around 3407 cm⁻¹. ufv.br The stretching vibrations of the C=N bonds within the triazole ring are typically observed in the region of 1682-1668 cm⁻¹. ufv.br Additionally, C-H bending vibrations are found at lower wavenumbers, for example, at 841 cm⁻¹ and 711 cm⁻¹. ufv.br
Table 2: Characteristic IR Absorption Bands for a Related Triazole Compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3407 | ν(H₂O) | Water |
| 3361 | νₐₛ(NH₂) | Primary Amine |
| 3274 | νₛ(NH₂) | Primary Amine |
| 1682, 1668 | ν(C=N) | Triazole Ring |
| 841 | δ(C-H) | C-H Bending |
| 711 | δ(C-H) | C-H Bending |
Data obtained from the analysis of 3-phenyl-1H-1,2,4-triazole-5-amine. ufv.br
Mass Spectrometry (LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for the characterization of organic molecules.
For derivatives of this compound, mass spectrometry has been used to confirm their molecular weights. For instance, the mass spectrum of 1-phenethyl-4-phenyl-1H-1,2,3-triazole, a related compound, shows a molecular ion peak (M⁺) at an m/z of 249.13, which corresponds to its molecular weight. rsc.org Similarly, for 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-phenylamine, the molecular ion peak is observed at an m/z of 250.12. rsc.org High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence.
X-ray Crystallography and Solid-State Structural Insights
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular geometry, conformation, and intermolecular interactions.
A significant structural study has been conducted on a co-crystal containing two tautomers: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, which crystallized together in equal amounts. nih.govresearchgate.netnih.gov This study offers invaluable insights into the solid-state structure of the this compound system.
Molecular Geometry and Conformation
The crystallographic data reveals that the 3-phenyl-1,2,4-triazol-5-amine molecule is essentially planar. nih.govresearchgate.netnih.gov The dihedral angle between the phenyl ring and the mean plane of the 1,2,4-triazole (B32235) ring is very small, at 2.3 (2)°. nih.govresearchgate.netnih.gov This planarity suggests a significant degree of π-electron delocalization between the phenyl and triazole rings. The amino group is also nearly coplanar with the triazole ring, with a small deviation of the nitrogen atom from the plane defined by its substituents, indicating its involvement in the π-electron system of the triazole nucleus. nih.gov In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer exhibits a more twisted conformation, with a dihedral angle of 30.8 (2)° between the phenyl and triazole rings. nih.govresearchgate.netnih.gov
The bond lengths within the 3-phenyl-1,2,4-triazol-5-amine tautomer are also informative. The C-N bond length of the amino group is 1.337 (3) Å, which is indicative of partial double bond character due to electron delocalization. nih.gov
Table 3: Selected Crystallographic Data for 3-phenyl-1,2,4-triazol-5-amine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.817 (2) |
| b (Å) | 5.0398 (6) |
| c (Å) | 18.637 (2) |
| β (°) | 113.573 (4) |
| V (ų) | 1533.9 (3) |
| Z | 4 |
| Dihedral Angle (Phenyl-Triazole) | 2.3 (2)° |
Data from the crystallographic study of the co-crystal of 3-phenyl-1,2,4-triazol-5-amine and its tautomer. nih.govresearchgate.net
Intermolecular Interactions and Crystal Packing (e.g., N—H⋯N Hydrogen Bonds)
The crystal packing of the co-crystal is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov Specifically, N—H⋯N hydrogen bonds are the dominant interactions, linking the molecules into a two-dimensional network parallel to the (100) crystal plane. nih.govresearchgate.net These hydrogen bonds involve the amine and triazole ring nitrogen atoms, creating a robust supramolecular architecture. The presence of these strong intermolecular forces contributes to the stability of the crystal lattice.
Analysis of Thermal Ellipsoids and Planarity
Crystallographic analyses of tautomers of phenyl-amino-1,2,4-triazoles reveal important details about their molecular planarity. In the case of 3-phenyl-1H-1,2,4-triazol-5-amine, a tautomer of the titular compound, the molecule is nearly planar. researchgate.netnih.gov The dihedral angle, which measures the twist between the phenyl ring and the 1,2,4-triazole ring, is a key indicator of this planarity. A smaller dihedral angle suggests a more planar conformation, which can facilitate π-electron delocalization across the molecule.
Table 1: Dihedral Angles in Phenyl-1,2,4-triazole Tautomers
| Tautomer | Dihedral Angle between Phenyl and Triazole Rings | Reference |
|---|---|---|
| 3-phenyl-1H-1,2,4-triazol-5-amine | 2.3 (2)° | researchgate.netnih.goviucr.org |
| 5-phenyl-1H-1,2,4-triazol-3-amine | 30.8 (2)° | researchgate.netnih.goviucr.org |
Tautomeric Equilibria and Isomerism in this compound and Related Structures
Tautomerism is a fundamental characteristic of 1,2,4-triazoles, where a hydrogen atom can migrate between different nitrogen atoms of the triazole ring, leading to different isomers. researchgate.netnih.gov This phenomenon is crucial for understanding the chemical reactivity and biological interactions of these compounds. researchgate.netcancer.gov
Annular Tautomerism (e.g., 1H and 4H forms of 1,2,4-triazoles)
For asymmetrically substituted 1,2,4-triazoles, such as this compound, several tautomeric forms are possible due to the movement of a proton between the nitrogen atoms of the triazole ring. researchgate.netrsc.org The primary forms are the 1H and 4H tautomers. nih.govijsr.net In many cases, the 1H-1,2,4-triazole tautomer is found to be more stable than the 4H-1,2,4-triazole form. nih.gov
Specifically for a compound like 3(5)-phenyl-1,2,4-triazol-5(3)-amine, three potential annular tautomers can be considered: 3-phenyl-1H-1,2,4-triazol-5-amine, 5-phenyl-1H-1,2,4-triazol-3-amine, and 5-phenyl-4H-1,2,4-triazol-3-amine. researchgate.netnih.gov The relative stability and prevalence of these tautomers are influenced by the electronic properties of the substituents.
Influence of Substituents on Tautomeric Preferences
The nature and position of substituents on the 1,2,4-triazole ring play a decisive role in determining which tautomer is more stable. iucr.orgnih.gov Generally, electron-donating groups tend to favor a location at the 5-position of the ring. nih.gov In the case of this compound and its isomers, the amino group is a strong electron-donating group, while the phenyl group has different electronic effects depending on its position.
This principle suggests that the 3-phenyl-1H-1,2,4-triazol-5-amine tautomer, with the electron-donating amino group at the 5-position, would be the more stable and therefore predominant form in the crystalline state. nih.gov The greater π-electron delocalization between the amino group and the triazole nucleus in this tautomer contributes to its stability. researchgate.netnih.govnih.gov Conversely, when a substituent has more pronounced electron-withdrawing properties, the equilibrium may shift towards the 5-amino-1H-tautomer. rsc.org
Spectroscopic and Crystallographic Evidence for Tautomers
Both spectroscopic and crystallographic methods are invaluable for identifying and characterizing the tautomeric forms of 1,2,4-triazoles. oup.comncl.res.in X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. rsc.orgncl.res.in
A remarkable finding in the study of 3(5)-phenyl-1,2,4-triazol-5(3)-amine is the co-crystallization of two different tautomers, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, in equal amounts within the same crystal lattice. researchgate.netnih.goviucr.orgnih.gov This was an unusual observation, as typically only one tautomer of an asymmetrically substituted 1,2,4-triazole is found in the crystalline form. researchgate.netnih.gov
Crystallographic data reveals distinct structural differences between these two co-crystallized tautomers. The C-N bond length of the exocyclic amino group is shorter in the 3-phenyl-1H-1,2,4-triazol-5-amine tautomer, indicating a greater degree of π-electron delocalization with the triazole ring. researchgate.netnih.gov This is consistent with the near planarity of this tautomer. In contrast, the longer C-N bond in the 5-phenyl-1H-1,2,4-triazol-3-amine tautomer and the significant twist between its phenyl and triazole rings suggest reduced electronic delocalization. researchgate.netnih.goviucr.org
NMR spectroscopy is another powerful tool for studying tautomeric equilibria in solution. rsc.orgrsc.org By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, the predominant tautomeric form in a given solvent can be determined. ncl.res.in
Table 2: Crystallographic Evidence for Tautomerism in Phenyl-Amino-1,2,4-Triazoles
| Feature | 3-phenyl-1H-1,2,4-triazol-5-amine | 5-phenyl-1H-1,2,4-triazol-3-amine | Reference |
|---|---|---|---|
| Co-crystallization | Yes, with its tautomer in a 1:1 ratio | Yes, with its tautomer in a 1:1 ratio | researchgate.netnih.goviucr.orgnih.gov |
| Planarity | Essentially planar | Non-planar | researchgate.netnih.goviucr.org |
| Dihedral Angle | 2.3 (2)° | 30.8 (2)° | researchgate.netnih.goviucr.org |
| C(amino)-N(amino) Bond Length | 1.337 (3) Å | 1.372 (3) Å | nih.gov |
Computational Chemistry and Theoretical Studies on N Phenyl 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of N-phenyl-1H-1,2,4-triazol-5-amine. These computational methods provide a detailed picture of the molecule's geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(2d,2p) basis set, have been employed for geometric optimization. ufv.br This process determines the lowest energy arrangement of the atoms, providing a theoretical model of the molecule's three-dimensional shape.
Studies on the co-crystal of its tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, reveal key structural features. The 3-phenyl-1,2,4-triazol-5-amine molecule is observed to be nearly planar. nih.govnih.gov The dihedral angle, which measures the twist between the phenyl ring and the 1,2,4-triazole (B32235) ring, is a mere 2.3 (2)°. nih.govnih.gov This planarity suggests a significant degree of π-electron delocalization between the amino group and the triazole nucleus. nih.govnih.govresearchgate.net In contrast, its tautomer exhibits a much larger dihedral angle of 30.8 (2)°. nih.govnih.gov This structural information from crystallographic studies provides an essential benchmark for validating the accuracy of DFT-optimized geometries.
DFT calculations also illuminate the electronic properties of the molecule. For instance, in related triazole derivatives, analysis of the molecular electrostatic potential map, derived from DFT, shows that the triazole nitrogen atoms possess electrophilic character, while the amine groups are nucleophilic. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a method used to study the excited states of molecules and predict their electronic transitions, which are responsible for how a molecule absorbs light. For a related triazole derivative, TD-DFT calculations have been successfully used to compute and assign important electronic transitions. researchgate.net This methodology can be applied to this compound to understand its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would identify the specific orbitals involved in the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding energies, providing a theoretical basis for the observed spectroscopic properties.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other computational methods like ab initio and semi-empirical calculations are valuable. Ab initio methods, such as Møller-Plesset perturbation theory (MPn), are based on first principles without empirical parameters. For a compound closely related to this compound, geometry optimization has been performed using the MP4(SDQ) method, providing an alternative high-level theoretical structure. ufv.br Comparing the results from different levels of theory, such as DFT and MPn methods, helps to ensure the reliability of the computational predictions for molecular properties.
Spectroscopic Parameter Prediction
Computational methods are particularly powerful in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
Theoretical NMR Chemical Shift Calculations (e.g., 13C, Magnetic Shielding Tensors)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a critical tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. For N-phenyl-1H-1,2,4-triazole-5-amine (referred to as pta in a study), theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method at the B3LYP/6-311++G(2d,2p) level of theory after geometry optimization. ufv.br
The calculated values show good agreement with experimental data obtained in solvents like DMSO-d₆ and CDCl₃. ufv.br For instance, the hydrogen atoms of the phenyl group show experimental signals around δ 7.31 in DMSO, which aligns with theoretical predictions. ufv.br Similarly, the calculated ¹³C NMR chemical shifts for the phenyl and triazole carbons can be matched to the experimental spectrum, confirming the compound's identity and structure. ufv.br
Below are tables comparing the experimental and theoretical NMR data for N-phenyl-1H-1,2,4-triazole-5-amine.
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Group | Experimental (DMSO-d₆) ufv.br | Experimental (CDCl₃) ufv.br |
| NH₂ | 8.13 | 8.24 |
| NH (triazole) | 10.31 | 10.45 |
| Phenyl (m, 3H) | 7.31 | 7.32 |
| Phenyl (m, 2H) | 7.88 | 7.89 |
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Experimental (DMSO-d₆) ufv.br | Experimental (CDCl₃) ufv.br |
| C-NH₂ | 171.5 | 171.7 |
| C-Ph (triazole attachment) | 160.1 | 160.4 |
| Phenyl Carbons | 139.4, 129.7, 129.3, 127.7 | 139.7, 130.0, 129.6, 128.0 |
Vibrational Frequency Analysis
Vibrational frequency analysis, typically performed using methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy alongside theoretical calculations, provides a detailed picture of the molecular bonds and functional groups within a compound. For this compound (also referred to as 3-phenyl-1H-1,2,4-triazol-5-amine or pta), experimental infrared spectroscopy has identified key vibrational modes. ufv.br
A study by da Silva, J. V. et al. (2022) reported the following characteristic IR absorption bands for the synthesized compound:
N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group (NH₂) were observed at 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br
C=N Stretching: Vibrations corresponding to the carbon-nitrogen double bonds within the triazole ring were identified at 1682 cm⁻¹ and 1668 cm⁻¹. ufv.br
C-H Bending: Bending vibrations for carbon-hydrogen bonds were recorded at 841 cm⁻¹ and 711 cm⁻¹. ufv.br
These experimental findings are crucial for validating the results of theoretical frequency calculations, often performed using Density Functional Theory (DFT). For related compounds like 3-amino-1,2,4-triazole, FT-IR spectra show characteristic peaks for C-H aromatic vibrations (around 3083-3054 cm⁻¹) and strong N-H stretching of the amino group (around 3211 cm⁻¹). researchgate.net Such computational studies on the parent triazole and its derivatives help in the precise assignment of vibrational modes observed experimentally for this compound. researchgate.netnih.gov
The table below summarizes the key experimental IR frequencies for 3-phenyl-1H-1,2,4-triazol-5-amine.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Asymmetric NH₂ Stretch | 3361 | ufv.br |
| Symmetric NH₂ Stretch | 3274 | ufv.br |
| C=N Stretch | 1682, 1668 | ufv.br |
| C-H Bend | 841, 711 | ufv.br |
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the broader class of 1,2,4-triazole derivatives has been widely investigated, offering insights into its potential interactions. nih.govpensoft.netijper.orgresearchgate.netcal-tek.eu
Ligand-Protein Binding Affinity Predictions
Computational studies on various 1,2,4-triazole derivatives consistently demonstrate their potential to bind to a range of biological targets with favorable binding affinities, typically measured in kcal/mol. For instance, novel 1,2,4-triazole-N-arylamide hybrids have been docked against the STAT3 protein, a cancer target, showing strong binding interactions. researchgate.net In another study, triazole-based ligands were docked against the KDM5A enzyme, a target in cancer therapy, with some ligands showing binding energies as low as -11.042 kcal/mol, indicating high affinity. cal-tek.eu Similarly, docking studies of 1,2,4-triazole derivatives against enzymes involved in oxidative stress, such as NO-synthase and the NMDA-receptor, have been performed to predict their potential as inhibitors. pensoft.net These studies suggest that the 1,2,4-triazole scaffold, as present in this compound, is a promising pharmacophore for developing potent inhibitors. cal-tek.eu
Identification of Key Binding Interactions (e.g., Hydrogen Bonding, π-Cationic Interactions, Hydrophobic Contacts)
The binding of 1,2,4-triazole derivatives to protein active sites is stabilized by a variety of non-covalent interactions.
Hydrogen Bonding: The nitrogen atoms of the triazole ring and the exocyclic amino group of this compound are capable of acting as hydrogen bond donors and acceptors. ufv.br Crystallographic data for the compound confirms its participation in N-H⋯N hydrogen bonds in the solid state. nih.govnih.gov Docking studies on related derivatives show that these groups frequently form hydrogen bonds with amino acid residues in protein active sites, such as Gln, Arg, and Thr. nih.gov
π-Interactions: The phenyl ring and the aromatic triazole ring can participate in π-π stacking or π-cationic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. pensoft.net The planarity of the 3-phenyl-1,2,4-triazol-5-amine tautomer, where the phenyl and triazole rings are nearly coplanar, facilitates extensive π-electron delocalization, which is favorable for such interactions. nih.govresearchgate.netnih.gov
Hydrophobic Contacts: The phenyl group provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the protein's active site, further stabilizing the ligand-protein complex. nih.gov
Mechanistic Insights into Biological Activity (e.g., Enzyme Inhibition Mechanisms)
Computational docking studies provide valuable hypotheses about the mechanisms through which 1,2,4-triazole derivatives exert their biological effects. A common mechanism is enzyme inhibition, where the molecule binds to the active site of an enzyme, blocking its function.
Derivatives of 1,2,4-triazole have been computationally evaluated as inhibitors of various enzymes:
Kinase Inhibition: Docking studies have shown that triazole compounds can bind to the ATP-binding site of kinases like Focal Adhesion Kinase (FAK) and VEGFR-2, suggesting a mechanism of competitive inhibition for potential anticancer activity. researchgate.netresearchgate.net
Enzyme Inhibition in Neurodegenerative and Metabolic Diseases: Substituted 1,2,4-triazoles have shown potential to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are targets in Alzheimer's disease and diabetes. nih.govacs.org
Antimicrobial Targets: Docking studies have also explored the binding of triazole derivatives to microbial enzymes such as DNA gyrase, indicating a potential mechanism for antibacterial action. preprints.org
These studies collectively suggest that this compound could potentially act as an enzyme inhibitor by occupying the active site and forming key interactions that prevent the natural substrate from binding.
Structure-Activity Relationship (SAR) and ADME Predictions (Computational Aspects)
While specific computational SAR and ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound are limited, research on related analogues provides a framework for understanding its potential properties.
Structure-Activity Relationship (SAR): SAR studies on 1,2,4-triazole derivatives reveal how different substituents on the core structure influence biological activity.
A study on N-arylated 5-aryl-1,2,4-triazole-coupled acetamides found that the presence of an electron-donating methyl group at the ortho-position of the phenyl ring enhanced anti-proliferative activity. nih.gov
In a series of 1,2,4-triazole-N-arylamide hybrids, the nature and position of substituents on the N-aryl moiety were found to be critical for anticancer activity against STAT3. researchgate.net
For antioxidant activity, QSAR studies have indicated that the electronic environment and the nature of substituents on the phenyl ring play a crucial role in the radical scavenging capacity of triazole analogues. researchgate.net
ADME Predictions: ADME properties are computationally predicted to assess the drug-likeness of a compound. Software like SwissADME is often used to calculate parameters based on Lipinski's "rule of five." pensoft.netacs.org For various 1,2,4-triazole series, these predictions have shown that the compounds generally exhibit good oral bioavailability profiles with appropriate molecular weights, lipophilicity (LogP), and numbers of hydrogen bond donors and acceptors. pensoft.netnih.govacs.org These general findings suggest that this compound likely possesses favorable drug-like properties, though specific calculations are needed for confirmation.
Investigation of Antioxidant Properties
Computational methods are increasingly used to investigate the antioxidant potential of chemical compounds. These studies often involve molecular docking with enzymes that regulate oxidative stress or quantum chemical calculations to understand radical scavenging mechanisms. pensoft.netnih.gov
Several studies have highlighted the antioxidant potential of the 1,2,4-triazole scaffold. isres.org A comprehensive in silico investigation screened a library of 112 triazole derivatives for their binding affinity to six enzymes involved in oxidative stress, including NO-synthase, NADPH-oxidase, and tyrosinase. pensoft.netpensoft.net The study identified several compounds with high predicted binding affinity, suggesting they could act as inhibitors of these enzymes and thus function as antioxidants. pensoft.net
The primary mechanisms for antioxidant activity involve the donation of a hydrogen atom or an electron to neutralize free radicals. Computational studies on phenolic antioxidants have established that properties like bond dissociation enthalpy (BDE) of the hydrogen-donating group are key predictors of antioxidant capacity. nih.gov For this compound, the amino group (NH₂) could potentially donate a hydrogen atom. The presence of the phenyl and triazole rings can stabilize the resulting radical through resonance, a feature that generally enhances antioxidant activity. isres.org QSAR studies on triazole analogues have confirmed that electronic properties are key descriptors for predicting antioxidant potency. researchgate.net
Pharmacological and Biological Research of N Phenyl 1h 1,2,4 Triazol 5 Amine
Antimicrobial Activities
Derivatives based on the N-phenyl-1H-1,2,4-triazol-5-amine framework have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases.
Numerous studies have confirmed the efficacy of N-phenyl-1,2,4-triazol-5-amine derivatives against a panel of both Gram-positive and Gram-negative bacteria. Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial activity against Staphylococcus aureus, with some derivatives exhibiting potency superior to the standard drug streptomycin nih.gov. Similarly, other novel 1,2,4-triazole (B32235) derivatives have been found to be highly active against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL nih.gov.
The antibacterial activity extends to other significant pathogens. Research on various substituted triazoles has documented activity against Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae nih.govmdpi.com. For instance, certain ofloxacin analogues incorporating the 1,2,4-triazole ring showed antibacterial properties against S. aureus and E. coli with MIC values ranging from 0.25 to 1 µg/mL, comparable to the parent drug nih.gov. The diverse substitutions on the phenyl and triazole rings play a crucial role in modulating the potency and spectrum of these compounds.
Table 1: Antibacterial Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic acid-based triazolothiadiazoles | Pseudomonas aeruginosa | 16 | nih.gov |
| Ofloxacin-based triazoles | Staphylococcus aureus | 0.25 - 1 | nih.gov |
| Ofloxacin-based triazoles | Escherichia coli | 0.25 - 1 | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9n) | Staphylococcus aureus | 16 | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9o) | Bacillus subtilis | 32 | nih.gov |
| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Active (Potency varies) | nih.gov |
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, and derivatives of this compound are no exception. These compounds have been evaluated against a range of human and plant pathogenic fungi. Studies have shown that certain derivatives exhibit significant to moderate activity against Candida albicans and Aspergillus niger nih.gov. For example, a series of novel triazoles showed MIC values ranging from less than 0.063 to 32 μg/mL against C. albicans species ekb.eg. Another study reported that a hybrid benzothiazolyl-triazole compound had a potent MIC value of 0.39 μg/mL against C. albicans ekb.eg.
Derivatives have also shown promise against phytopathogenic fungi. Research has documented a broad spectrum of moderate to strong antifungal properties against agricultural pathogens like Fusarium oxysporum and Phytophthora infestans at a concentration of 50 µg/mL . The effectiveness of these compounds is often compared to commercial fungicides, with some derivatives showing activity equal to or higher than references like Cyproconazole .
Table 2: Antifungal Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| Benzothiazolyl-triazole hybrids | Candida albicans | 0.39 | ekb.eg |
| Triazole alcohol derivatives | Candida albicans | 0.063 - 1 | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9d) | Candida albicans | 15.50 (µM) | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9p) | Aspergillus flavus | 26.30 (µM) | nih.gov |
| {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines | Aspergillus niger | Active at 50 µg/mL |
Tuberculosis remains a global health challenge, necessitating the discovery of new antimycobacterial agents. Derivatives of N-phenyl-1,2,4-triazole have emerged as a promising class of compounds against Mycobacterium species. A study of pyridine-1,2,4-triazole derivatives found one compound to be highly active against Mycobacterium tuberculosis H37Ra with an MIC of 0.976 μg/mL mdpi.com. Other research efforts have synthesized novel 1,2,4-triazole derivatives with MIC values against M. tuberculosis ranging from 2 to 32 μg/mL nih.gov.
Activity has also been demonstrated against non-pathogenic strains like Mycobacterium smegmatis. An N-allyl derivative with an unsubstituted phenyl moiety displayed notable activity against M. smegmatis, with an MIC of 3.25 µg/mL, which was more potent than the reference drug isoniazid in that study nih.gov. These findings underscore the potential of this chemical scaffold in the development of new anti-tuberculosis drugs.
Table 3: Antimycobacterial Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
| Derivative Class | Mycobacterial Strain | MIC (µg/mL) | Reference |
| Pyridine-1,2,4-triazole (Compound C4) | Mycobacterium tuberculosis H37Ra | 0.976 | mdpi.com |
| N-allyl derivative | Mycobacterium smegmatis | 3.25 | nih.gov |
| N-allyl derivative | Mycobacterium tuberculosis | 4 - 32 | nih.gov |
| Novel 1,2,4-triazole (Compound 4) | Mycobacterium tuberculosis | 2 | nih.gov |
The antimicrobial effects of N-phenyl-1,2,4-triazol-5-amine derivatives are attributed to their ability to interfere with essential microbial pathways. One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, recombination, and repair nih.govnih.govdntb.gov.ua. Certain ciprofloxacin-triazole hybrids have been studied for their affinity to this enzyme nih.gov. Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives were identified as dual inhibitors of both bacterial DNA gyrase and dihydrofolate reductase (DHFR), another key enzyme in bacterial survival nih.gov.
In the context of antifungal activity, the mechanism often involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi . Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. Molecular docking studies have shown a high affinity of some {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amine derivatives for the Candida albicans CYP51 enzyme, supporting this proposed mechanism .
Structure-Activity Relationship (SAR) studies are vital for optimizing the antimicrobial potency of N-phenyl-1,2,4-triazol-5-amine derivatives. Research has shown that the nature and position of substituents on the phenyl ring significantly influence biological activity nih.govekb.eg. For instance, in a series of Schiff bases, the presence of electron-withdrawing groups like 4-chloro and 4-bromo on the phenyl ring was associated with good antibacterial activity nih.gov. Similarly, for antifungal activity against C. albicans, derivatives containing a bromine atom at the 2-position of the phenyl ring showed notable potency ekb.eg.
The substitution on the triazole ring itself is also critical. Studies on 4-amino-1,2,4-triazole derivatives revealed that the presence of a 4-trichloromethyl group attached to the phenyl ring at the C-3 position of the triazole resulted in the highest antibacterial activity nih.gov. Furthermore, the presence of a phenylpiperazine moiety was found to be crucial for high antibacterial activity against several microbial strains nih.gov. These SAR insights provide a roadmap for the rational design of more effective antimicrobial agents based on this scaffold.
Antineoplastic and Antiproliferative Potentials
Beyond their antimicrobial effects, derivatives of the 1,2,4-triazole core have demonstrated significant potential as antineoplastic and antiproliferative agents. A variety of modified N-phenyl-1,2,4-triazol-5-amine compounds have been synthesized and evaluated against numerous human cancer cell lines.
A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds showed potent cytotoxic activities against lung cancer cell lines (A549, NCI-H460, NCI-H23), with IC50 values ranging from 1.02 to 48.01 µM nih.gov. The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was particularly potent, with an IC50 of 1.09 µM against A549 cells, and was found to induce apoptosis by upregulating pro-apoptotic proteins nih.gov. Other studies have reported that novel 1,2,4-triazole derivatives exhibited promising cytotoxic activity against HeLa and MCF-7 (breast cancer) cell lines, with some compounds showing IC50 values below 12 µM nih.gov. The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes involved in cancer progression, such as EGFR, c-MET, or aromatase nih.govnih.gov.
Table 4: Antiproliferative Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: IC50 = half-maximal inhibitory concentration. Lower values indicate higher potency.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | nih.gov |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | 2.01 | nih.gov |
| Indolyl-1,2,4-triazole-chalcone hybrid (9a) | General (GI50) | 3.69 - 20.40 | nih.gov |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (10a) | MCF-7 (Breast) | 6.43 | nih.gov |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (10a) | HeLa (Cervical) | 5.6 | nih.gov |
| Indolyl 1,2,4-triazole (Vg) | MCF-7 (Breast) | 0.891 | rsc.org |
Cytotoxicity against Human Cancer Cell Lines
Derivatives of the 1,2,4-triazole scaffold have shown considerable cytotoxic activity against a variety of human cancer cell lines. Research indicates that modifications to the core structure can lead to potent anti-proliferative effects.
For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were evaluated for their anti-lung cancer potential. Most of these compounds displayed potent cytotoxic activities against A549, NCI-H460, and NCI-H23 lung cancer cell lines, with IC50 values ranging from 1.02 to 48.01 µM nih.gov. The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as a particularly potent agent, with IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively nih.gov.
Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity. One analog, compound 4i, was most susceptible against several cell lines, including CCRF-CEM (leukemia), UO-31 (renal), and OVCAR-5 (ovarian), showing percent growth inhibitions (PGI) of 26.92%, 30.14%, and 23.12% respectively, at a 10⁻⁵ M concentration nih.gov.
Furthermore, novel 1,2,4-triazole derivatives have been synthesized and tested against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines, with some compounds showing promising cytotoxic activity below 12 µM against the HeLa cell line nih.govresearchgate.net. The anti-cancer activity of various 1,2,4-triazole carboxamide derivatives has also been assessed against cell lines including A-549, HCT-116 (colorectal), and HepG2 (liver) researchgate.netsemanticscholar.org.
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | Lung | 1.09 | nih.gov |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 | Lung | 2.01 | nih.gov |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 | Lung | 3.28 | nih.gov |
| Indolin-2-one-triazole hybrid 11d | HepG2 | Liver | 0.73 | semanticscholar.org |
| Indolin-2-one-triazole hybrid 11g | HepG2 | Liver | 0.71 | semanticscholar.org |
| 1,2,4 triazole derivative HB5 | Hep G2 | Liver | Lowest IC50 of series | pensoft.net |
Molecular Targets in Cancer Pathways
The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell proliferation and survival.
Tubulin Polymerization Inhibition: Several studies have identified the 1,2,4-triazole scaffold as a key element in designing tubulin polymerization inhibitors. These compounds often act by binding to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. For example, a series of 5-amino-1H-1,2,4-triazoles possessing a 3,4,5-trimethoxyphenyl moiety were synthesized, with one analog exhibiting potent tubulin polymerization inhibitory activity with an IC50 value of 9.4 μM nih.gov. Molecular modeling confirmed stable interactions within the colchicine-binding site nih.govresearchgate.net. Another study highlighted an indole/1,2,4-triazole hybrid, which was more effective at blocking tubulin polymerization (IC50 = 3.03 µM) than the reference drug combretastatin A-4 (CA-4) mdpi.com. The 1,2,4-triazole ring is often used to maintain the bioactive cis-configuration found in natural inhibitors like CA-4 nih.gov.
EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and 1,2,4-triazole derivatives have been developed as EGFR inhibitors mdpi.comresearchgate.netresearcher.life. Mutations in the EGFR gene are common in non-small cell lung cancer (NSCLC), making it a prime target for tyrosine kinase inhibitors (TKIs) nih.gov. Research on novel 1,2,4 triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety showed that one compound (HB5) killed cancer cells by inhibiting EGFR tyrosine kinase activity, which is essential for cell proliferation and cycle progression pensoft.net.
BRAFV600E Kinase Inhibition: The BRAF kinase is another critical component of cellular signaling pathways that regulate cell growth. The BRAFV600E mutation is a known oncogenic driver in various cancers, including melanoma researchgate.net. While many kinase inhibitors target BRAF, specific research directly linking the this compound core to potent BRAFV600E inhibition is less defined in the provided literature. However, other heterocyclic scaffolds, such as novel thiazole derivatives, have been designed as potent BRAFV600E kinase inhibitors, with some compounds showing superior activity to the approved drug dabrafenib nih.gov.
| Compound/Derivative Class | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 5-amino-1H-1,2,4-triazole analogue (IIa) | Tubulin Polymerization | 9.4 µM | nih.gov |
| Indole/1,2,4-triazole hybrid (7i) | Tubulin Polymerization | 3.03 µM | mdpi.com |
| Pyrimidine-pyrene hybrid (4b) | EGFR Kinase | 77.03 nM | researcher.life |
| Pyrimidine-pyrene hybrid (4c) | EGFR Kinase | 94.9 nM | researcher.life |
Drug Design and SAR for Anticancer Activity
The design of anticancer agents based on the 1,2,4-triazole scaffold often involves a molecular hybridization approach, combining the triazole ring with other known pharmacophores to enhance activity mdpi.com. The nitrogen atoms of the triazole ring are crucial as they can form hydrogen bonds with biological targets, improving pharmacological properties nih.govpensoft.net.
Structure-Activity Relationship (SAR) studies have provided valuable insights. For tubulin inhibitors, it has been shown that attaching an N-methyl-5-indolyl moiety to the 1,2,4-triazole core can confer optimal bioactivity nih.gov. In another series, the presence of chlorobenzene-substituents significantly enhanced anti-neoplastic activity compared to other 5-phenyl-4H-1,2,4-triazol-3-amine structures nih.gov. For EGFR inhibitors, SAR studies on N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives have been conducted to identify molecules capable of inhibiting clinically relevant EGFR mutations researchgate.net. The design strategy for some 1,2,4-triazole derivatives is based on the structures of known aromatase inhibitors like Letrozole and Anastrozole, where the triazole nitrogen atoms bind to the iron in the heme moiety of the enzyme nih.govresearchgate.net.
Enzyme and Receptor Modulatory Effects
Inhibition of Blood Coagulation Factors
Acylated derivatives of 1H-1,2,4-triazol-5-amines have emerged as potent and selective inhibitors of key serine proteases in the blood coagulation cascade, namely Factor XIIa (FXIIa) and thrombin nih.govdrugbank.comacs.org. Inhibition of these factors is a promising strategy for developing novel antithrombotic drugs nih.govacs.orgresearchgate.net.
Research has shown that introducing an amide moiety into the 3-aryl aminotriazole scaffold allows the compounds to reach binding sites in FXIIa and thrombin that were previously unaddressed nih.govacs.orgresearchgate.net. One N-phenylamide-derived aminotriazole was found to inhibit thrombin with an IC50 value of 41 nM, while being selective over FXIIa (IC50 = 1.5 µM) nih.govacs.org. Conversely, other structural variations of the scaffold led to a potent inhibitor of FXIIa with an IC50 of 29 nM nih.govdrugbank.comacs.org. These inhibitors act via a covalent mechanism, forming an acyl-enzyme complex acs.orgresearchgate.net.
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| N-phenylamide-derived aminotriazole (5t) | Thrombin | 41 nM | nih.govacs.org |
| N-phenylamide-derived aminotriazole (5t) | Factor XIIa | 1.5 µM | acs.org |
| Quinoxaline-derived aminotriazole | Factor XIIa | 28 nM | nih.govresearchgate.net |
| Acylated 1,2,4-triazol-5-amine (21i) | Factor XIIa | 29 nM | nih.govdrugbank.comacs.org |
| Acylated 1,2,4-triazol-5-amine (21m) | Thrombin | 27 nM | nih.govdrugbank.com |
Receptor Binding and Signaling Pathway Modulation
Beyond the specific kinase targets mentioned previously, 1,2,4-triazole derivatives have been shown to interact with other receptors and modulate various signaling pathways. For example, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were found to exert anticonvulsant activity through binding to GABA-A receptors and increasing the content of the inhibitory neurotransmitter GABA in the brain mdpi.com. Additionally, the design of some anticancer 1,2,4-triazole derivatives is based on their ability to act as aromatase inhibitors, which is a key enzyme in estrogen biosynthesis and a target in hormone-dependent breast cancer nih.govresearchgate.net.
Covalent Inhibition Mechanisms
Derivatives of this compound have been identified as effective covalent inhibitors, particularly targeting serine proteases involved in blood coagulation. This mechanism involves the formation of a stable covalent bond between the inhibitor and a key amino acid residue in the enzyme's active site, leading to its inactivation.
Amide-functionalized acylated 1,2,4-triazol-5-amines have been synthesized and evaluated as inhibitors of blood coagulation factor XIIa (FXIIa) and thrombin. nih.gov The introduction of an N-phenylamide moiety to the aminotriazole scaffold resulted in a compound that selectively inhibited thrombin with an IC50 value of 41 nM. nih.govacs.org In contrast, it showed significantly less activity against FXIIa, with an IC50 value of 1.5 µM. acs.org
The covalent mechanism of these inhibitors has been confirmed through mass-shift experiments and molecular modeling studies. nih.gov These studies demonstrate that the acylated 1,2,4-triazol-5-amine derivatives act by transferring their acyl group to the catalytic serine residue (Ser195) of the protease. acs.orgnih.gov This acylation forms a stable complex, thereby blocking the enzyme's normal catalytic function. acs.org The design of these inhibitors often involves modifying the exocyclic amino group to enhance potency and selectivity for the target enzyme. acs.org
Other Noteworthy Biological Activities
Beyond covalent inhibition, the this compound scaffold is a component of molecules exhibiting a range of other important biological activities.
The 1,2,4-triazole ring is a component of various compounds with demonstrated antiviral activity against a range of DNA and RNA viruses. nih.gov Research into derivatives has shown that this heterocyclic nucleus is a valuable scaffold in the design of new antiviral agents. researchgate.net For instance, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were developed as potent HIV-1 capsid inhibitors, with some analogues showing EC50 values as low as 3.13 µM. nih.gov While this represents a different triazole isomer, it highlights the potential of the phenyl-triazole combination. Other studies on 5-phenyl-3H-1,2,4-triazol-3-ylsulfanyl derivatives have identified compounds with significant activity against the Hepatitis B virus (HBV). Specifically, certain sugar hydrazone derivatives demonstrated the highest antiviral efficacy against HBV in the tested series.
Derivatives of 1,2,4-triazole are of considerable interest for the development of new drugs with anticonvulsant activity. zsmu.edu.ua A number of N-phenyl-1,2,4-triazole derivatives have been synthesized and evaluated for their potential to treat epilepsy. One study found that a derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), exhibited anticonvulsant activity 1.27 times more effective than phenobarbital in a corazole-induced seizure model in rats. zsmu.edu.ua
The mechanism of action for some of these anticonvulsant triazole derivatives is believed to involve the central nervous system's neurotransmitter balance. Research on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives indicated that potent compounds in this class may exert their anticonvulsant effects by increasing the content of the inhibitory neurotransmitter GABA in the brain. nih.govresearchgate.net Affinity tests have shown that these compounds can bind to GABA-A receptors. nih.govresearchgate.net
| Compound Derivative | Test Model | ED50 Value |
|---|---|---|
| Compound 6l (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Maximal Electroshock (MES) | 9.1 mg/kg nih.gov |
| Compound 6l (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Subcutaneous Pentylenetetrazole (scPTZ) | 19.0 mg/kg nih.gov |
| Compound 6f (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Maximal Electroshock (MES) | 13.1 mg/kg nih.gov |
| Compound 6f (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Subcutaneous Pentylenetetrazole (scPTZ) | 19.7 mg/kg nih.gov |
The 1,2,4-triazole scaffold is present in many compounds investigated for anti-inflammatory and antioxidant properties. researchgate.netresearchgate.net Synthetic antioxidants are of great importance as the overproduction of free radicals can lead to oxidative stress, which is implicated in the pathogenesis of various diseases. researchgate.net
Studies on 1,2,4-triazole derivatives have shown their potential to act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. minia.edu.eg Certain novel 1,2,4-triazole derivatives have exhibited remarkable anti-inflammatory activity comparable to standard drugs like indomethacin and celecoxib. minia.edu.eg For example, some derivatives showed excellent selectivity for the COX-2 isoenzyme. mdpi.com Furthermore, research into 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has demonstrated their ability to scavenge DPPH free radicals, indicating antioxidant potential. researchgate.net The antioxidant capacity of these compounds is often linked to the nature of the substituent groups on the phenyl and triazole rings. isres.org
General Pharmacological Profiling and Mechanistic Studies
The diverse biological activities of this compound and its derivatives stem from the versatile nature of the 1,2,4-triazole ring, which can interact with various biological targets. researchgate.net Mechanistic studies have often focused on the specific therapeutic area being investigated.
For instance, in the context of anticonvulsant activity, the mechanism often involves modulation of neurotransmitter systems. Studies have shown that some active N-phenyl-1,2,4-triazole derivatives can increase brain levels of the inhibitory neurotransmitter GABA and exhibit an affinity for GABA-A receptors, suggesting a mechanism similar to that of benzodiazepines. nih.govresearchgate.net
In the realm of enzyme inhibition, particularly for serine proteases like thrombin, the mechanism is covalent acylation of the active site serine. nih.govacs.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors, confirming how they interact with and inactivate the enzyme. nih.gov
The general pharmacological profile of this class of compounds is broad, with activities including antimicrobial, anticancer, and antidiabetic effects also being reported for various 1,2,4-triazole derivatives. nih.gov The specific profile of any given derivative is highly dependent on the nature and position of the substituents on both the phenyl and triazole rings.
Applications in Materials Science and Polymer Chemistry
Role as Building Blocks in Polymer Synthesis
The 1,2,4-triazole (B32235) moiety is a robust heterocyclic structure that can be incorporated into polymer backbones to create materials with unique characteristics. researchgate.net Compounds like 3-phenyl-1H-1,2,4-triazol-5-amine are utilized as synthons or building blocks for creating more complex fused heterocyclic systems and polymers. nih.govresearchgate.net The presence of the triazole ring, with its high nitrogen content and aromaticity, contributes to the stability and functionality of the resulting polymers. researchgate.netnih.gov
The incorporation of triazole rings into polymer main chains is a known strategy for enhancing thermal stability. researchgate.net The rigid, aromatic nature of the triazole heterocycle contributes to a higher decomposition temperature in the resulting polymers. For instance, poly(1,2,3-triazolyl-benzenesulfonamide)s have been synthesized that show decomposition temperatures (for 50% weight loss) ranging from 406°C to 474°C in a nitrogen atmosphere, indicating significant thermal robustness. researchgate.net
The strong dipole moment and potential for hydrogen bonding associated with the 1,2,3-triazole ring can lead to polymers with higher crystallinity and ordered structures, which can influence mechanical properties. mdpi.com The synthesis of dense 1,2,3-triazole polymers has shown that the arrangement of the triazole units (1,4- vs. 1,5-disubstituted) affects the melting point and crystallinity of the material. mdpi.com While specific data on the mechanical strength of polymers derived directly from N-phenyl-1H-1,2,4-triazol-5-amine is limited in the provided results, the inherent properties of triazole-based polymers suggest a potential for creating mechanically strong materials.
A variety of polymerization methods are employed to synthesize triazole-based polymers. One of the most prominent is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which is highly efficient for creating 1,4-disubstituted 1,2,3-triazole linkages. mdpi.commdpi.comacs.org This method allows for the synthesis of well-defined polymer structures. researchgate.net Other methods include Huisgen cycloaddition, which can produce a mix of 1,4- and 1,5-disubstituted triazoles. mdpi.com
For instance, 4-azo-3,5-substituted-1,2,4-triazole polymers have been synthesized by first creating 1,2,4-triazole 4-azo derivatives and then treating them with polyacryloyl chloride in the presence of pyridine (B92270). ajchem-a.comajchem-a.com
The characterization of these polymers is crucial to understanding their structure and properties. Standard techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic functional groups and confirm the formation of the triazole ring and polymer backbone. acs.orgajchem-a.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) : To elucidate the detailed chemical structure of the monomer and the resulting polymer. researchgate.netajchem-a.comresearchgate.net
Gel Permeation Chromatography (GPC) : To determine the molecular weight and polydispersity of the polymers. researchgate.netresearchgate.net
Thermal Analysis (DSC and TGA) : Differential scanning calorimetry (DSC) is used to determine thermal transitions like melting point, while thermogravimetric analysis (TGA) is used to assess thermal stability. researchgate.netmdpi.com
Table 1: Polymerization Methods for Triazole-Based Polymers
| Polymerization Method | Description | Resulting Structure | Reference |
|---|---|---|---|
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | A "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. | Regioselectively produces 1,4-disubstituted triazole rings, leading to stereoregular polymers. | researchgate.netacs.org |
| Huisgen 1,3-dipolar cycloaddition | A thermal reaction between an azide and an alkyne without a metal catalyst. | Produces a mixture of 1,4- and 1,5-disubstituted triazole units. | researchgate.netmdpi.com |
Electronic and Optical Materials
The 1,2,4-triazole ring is an electron-deficient system, which makes its derivatives suitable for applications in electronic and optoelectronic devices. nih.gov This electron-accepting nature is fundamental to their use as electron-transporting or hole-blocking materials.
Derivatives of 1,2,4-triazole are recognized for their potential as electron-transporting materials. nih.gov The presence of highly electronegative nitrogen atoms in the heterocyclic ring affects the electron distribution and facilitates intramolecular electron transport. nih.gov Density functional theory (DFT) calculations on bis-aryl substituted triazoles show that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by changing substituents. researchgate.net This tunability is key for designing materials with specific energy levels required for efficient charge injection and transport in electronic devices. The energy gap between the HOMO and LUMO determines the chemical reactivity and kinetic stability of the molecule. irjweb.com The ability to tune these properties indicates that electron transport characteristics can be controlled. researchgate.net
The favorable electron-transporting properties of triazole derivatives make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). nih.gov They can be used as electron-transporting layer (ETL) materials, hole-blocking layer (HBL) materials, or as hosts for phosphorescent emitters in Phosphorescent OLEDs (PHOLEDs). researchgate.net Bipolar molecules containing both hole-transporting (like carbazole or triphenylamine) and electron-transporting (like triazole) moieties have been developed for highly efficient blue electroluminescence. rsc.orgnih.gov
The wide bandgap and high triplet energy of some triazole derivatives are particularly advantageous for acting as host materials for blue phosphorescent emitters, preventing reverse energy transfer from the guest to the host. mdpi.com
Table 2: Properties and Applications of Triazole Derivatives in OLEDs
| Property | Relevance to OLEDs | Application | Reference |
|---|---|---|---|
| Good Electron Transport | Facilitates efficient movement of electrons from the cathode to the emissive layer, leading to balanced charge injection and recombination. | Electron-Transport Layer (ETL), Host Material | nih.gov |
| Hole-Blocking Capability | Prevents holes from passing through the emissive layer without recombining with electrons, increasing device efficiency. | Hole-Blocking Layer (HBL), Host Material | researchgate.net |
| High Triplet Energy | When used as a host, prevents quenching of the phosphorescent guest emitter, crucial for high-efficiency PHOLEDs. | Host for Phosphorescent Emitters | mdpi.com |
Certain triazole derivatives have been shown to exhibit liquid crystalline properties. The incorporation of heterocyclic rings like triazole into the core structure of mesogenic compounds can significantly alter their physical properties and mesophase behavior. researchgate.netcnrs.fr Although the bent shape of the 1,2,3-triazole ring can sometimes disrupt linearity and reduce mesophase stability, a variety of structurally engineered materials have been synthesized that show favorable liquid crystal characteristics, such as smectic phases. researchgate.nettandfonline.com The mesomorphic behavior is sensitive to factors like the nature of substituents and the length of the molecular core. cnrs.fr
Furthermore, organic materials, including triazole derivatives, can self-assemble into highly organized structures like crystalline needles or other aggregates. researchgate.net These ordered structures can function as optical waveguides, capable of confining and propagating light. For example, aggregates formed by certain benzotriazoles exhibit waveguide properties, allowing incident light to be propagated along the length of the rod-like structures. researchgate.net An iron-amino-triazole molecular complex has also been embedded into the core of a polymer waveguide to create an optical temperature sensor. uni-hannover.deuni-hannover.de The ability to guide light is dependent on the material having a higher refractive index than the surrounding medium and is influenced by the crystalline structure. uclm.esrsc.org
Advanced Functional Materials
The unique chemical structure of this compound lends itself to several applications in advanced functional materials, where its properties can be harnessed to enhance the performance of various devices and systems.
While direct research on this compound in proton exchange membrane fuel cells (PEMFCs) is not extensively documented, the broader class of 1,2,4-triazoles has been identified as a promising component for enhancing proton conduction in fuel cell membranes. semanticscholar.orggatech.edunih.gov Triazole-based materials are valued for their ability to facilitate proton transport, a critical function in the operation of PEMFCs. semanticscholar.orggatech.edunih.gov
Studies have shown that 1H-1,2,4-triazole can serve as an effective solvent for proton-conducting electrolytes and is electrochemically stable under fuel cell operating conditions. semanticscholar.orggatech.edu Its molecular structure is similar to imidazole, which is known to conduct protons through intermolecular transfer. gatech.edu The use of 1H-1,2,4-triazole and its derivatives in polymer electrolyte membranes has been found to improve thermal stability, mechanical strength, and ionic conductivity, particularly under anhydrous conditions and at temperatures above 100°C. researchgate.netnih.gov These properties suggest that this compound, as a derivative of this class, could potentially contribute to the development of advanced PEMFCs, although further research is needed to confirm its specific benefits.
Currently, there is a lack of specific research detailing the application of this compound in organic photovoltaic cells. However, the field of organic photovoltaics often utilizes materials with specific electronic properties to facilitate the conversion of light into electricity. The performance of these cells is highly dependent on the materials used for the active layer, as well as the hole and electron transport layers. The suitability of any given compound, including this compound, would depend on its electronic characteristics and its ability to be integrated into the layered structure of a photovoltaic device.
The application of this compound in data storage devices is another area where direct research is not yet available. Organic molecules are being explored for their potential in next-generation data storage technologies, where their ability to switch between different stable electronic states can be utilized to store information. The viability of this compound for such applications would hinge on its electronic properties and the stability of its different states.
The use of organic compounds as corrosion inhibitors is a well-established practice, and triazole derivatives, in particular, have shown significant promise in protecting metals from corrosion. While specific studies on the anticorrosion properties of this compound are limited, research on related compounds provides insight into its potential in this area.
The effectiveness of corrosion inhibitors is often evaluated using techniques such as electrochemical impedance spectroscopy (EIS) and Tafel polarization. These methods have been used to study the influence of various organic compounds on the corrosion of mild steel in acidic environments. For instance, studies on aromatic hydrazide derivatives have demonstrated that these compounds can act as mixed-type inhibitors, with their adsorption on the metal surface following the Langmuir adsorption isotherm. The formation of a protective film by these inhibitors has been confirmed by scanning electron microscopy.
Given the structural similarities to other effective triazole-based corrosion inhibitors, it is plausible that this compound could also exhibit protective properties. The presence of nitrogen atoms and the phenyl group in its structure could facilitate its adsorption onto metal surfaces, thereby creating a barrier against corrosive agents. However, empirical studies are needed to quantify its inhibition efficiency and to understand its mechanism of action.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the nature of both the metal and the organic ligand.
This compound and its tautomers are of interest in the design of coordination polymers due to their potential to act as ligands. The structural study of 3-phenyl-1H-1,2,4-triazol-5-amine, a tautomer of the compound , has revealed its utility as a building block for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net
In the solid state, 3-phenyl-1H-1,2,4-triazol-5-amine has been observed to crystallize with its tautomer, 5-phenyl-1H-1,2,4-triazol-3-amine. nih.govresearchgate.net The 3-phenyl-1H-1,2,4-triazol-5-amine molecule is nearly planar, with the phenyl ring and the triazole ring being almost coplanar. nih.govresearchgate.net This planarity is a desirable feature in ligands for the construction of ordered, crystalline coordination polymers. The molecules are linked into a two-dimensional network through hydrogen bonds. nih.govresearchgate.net
Formation of Polynuclear Complexes with Specific Magnetic Properties
The unique structural features of this compound and its derivatives make them exceptional ligands for the synthesis of polynuclear complexes with tailored magnetic properties. The 1,2,4-triazole ring system provides a versatile platform for bridging multiple metal centers, facilitating magnetic exchange interactions that are of significant interest in the field of molecular magnetism.
The N1 and N2 atoms of the triazole ring act as a bridge between metal ions, creating a short and conjugated pathway that is highly effective for propagating superexchange interactions between paramagnetic centers. This N1-N2 bridging mode is a key factor in determining the nature and strength of the magnetic coupling, which can be either ferromagnetic (alignment of spins) or antiferromagnetic (anti-alignment of spins). The chemical nature of the substituents on the triazole ring, such as the phenyl and amino groups in this compound, plays a crucial role in modulating these magnetic properties. These substituents can influence the electronic structure of the ligand and, consequently, the orbital overlap between the metal centers and the bridging ligand.
Research on related 1,2,4-triazole derivatives has demonstrated the formation of trinuclear transition metal complexes with Mn(II), Co(II), Ni(II), and Cu(II). Magnetic susceptibility studies of these complexes have revealed dominant intra-trimer antiferromagnetic interactions between the terminal and central metal ions, a characteristic feature of the N1,N2-triazole bridging mode. For instance, in certain copper(II) complexes with triazole-based ligands, the exchange coupling constant (J), which quantifies the strength of the magnetic interaction, has been found to be in the range of -70 K to -107 K, indicating significant antiferromagnetic coupling.
Furthermore, the nitrogen donor atoms of the triazole ring can generate a suitable ligand field to induce spin transition or spin-crossover (SCO) phenomena in ferrous (FeII) complexes. This property is particularly valuable for the development of molecular switches and data storage applications. The ability to fine-tune the magnetic behavior of these polynuclear complexes through synthetic modification of the triazole ligand opens up possibilities for designing novel materials with specific magnetic functionalities.
Coordination Versatility Affording New Hybrid Systems (e.g., Cadmium(II) Polymers)
The coordination versatility of this compound and related triazole compounds is evident in their ability to form a wide array of coordination polymers, including novel hybrid systems with metals like cadmium(II). The presence of multiple nitrogen donor atoms in the triazole ring, along with the exocyclic amino group, allows these ligands to adopt various coordination modes and bridge metal centers in one, two, or three dimensions.
The reaction of 1,2,4-triazole derivatives with cadmium(II) salts has been shown to yield coordination polymers with diverse and interesting structural features. These structures are often influenced by the reaction conditions, such as the metal-to-ligand ratio. For example, the reaction of 1,3-bis(1,2,4-triazol-1-yl)adamantane with cadmium(II) nitrate can produce different one-dimensional coordination polymers depending on the stoichiometry of the reactants.
In these cadmium(II) polymers, the triazole ligands can act as bridging units, connecting the cadmium centers to form extended networks. The coordination environment around the cadmium(II) ion is often a distorted octahedron or a seven-coordinate pentagonal bipyramid, with the coordination sites occupied by nitrogen atoms from the triazole rings and other co-ligands or solvent molecules.
The resulting frameworks are further stabilized by non-covalent interactions, such as hydrogen bonding and π-π stacking. For instance, in some cadmium(II) coordination polymers, O-H···N and O-H···O hydrogen bonds play a crucial role in extending the dimensionality of the structure, leading to the formation of two-dimensional wave-like sheets or even three-dimensional supramolecular architectures. The photoluminescent properties of these cadmium(II) polymers are also of interest, with some exhibiting ligand-centered emission. The ability to construct such diverse hybrid systems highlights the importance of this compound as a building block in crystal engineering and materials science.
| Compound/Ligand | Metal Ion | Dimensionality | Key Structural Features | Ref. |
| 1,3-Bis(1,2,4-triazol-1-yl)adamantane | Cd(II) | 1D | Seven-coordinate Cd(II) in a distorted pentagonal bipyramidal environment. | |
| 4-Amino-4H-1,2,4-triazole | Cd(II) | 2D | Distorted octahedral coordination of Cd(II) with edge sharing. | |
| Bis(1,2,4-triazol-1-yl)alkanes | Cd(II) | 2D and 3D | Wave-like 2D structure and 3D framework sustained by hydrogen bonds. |
Role as Polydentate Chelating Ligands
This compound possesses the structural requisites to function as a polydentate chelating ligand, offering multiple coordination sites to a single metal ion or bridging multiple metal centers. The term "polydentate" refers to a ligand that can bind to a central metal atom through two or more donor atoms. In the case of this compound, the potential donor atoms are the nitrogen atoms of the triazole ring and the nitrogen atom of the exocyclic amino group.
The 1,2,4-triazole nucleus itself is a versatile coordinating unit. It can coordinate to a metal center in a monodentate fashion, typically through the N4 atom, or it can act as a bidentate bridging ligand via the N1 and N2 atoms. The presence of the amino group at the 5-position introduces an additional potential coordination site, enhancing the ligand's chelating ability. The coordination diversity of 1,2,4-triazole ligands is significantly increased when the triazole ring is substituted with additional donor groups.
While the specific chelation behavior of this compound is not extensively detailed in the provided search results, the behavior of analogous compounds provides strong evidence for its potential as a polydentate ligand. For instance, related 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and a nitrogen atom of the triazole ring to form a stable five-membered chelate ring. This demonstrates the principle of chelation within this class of compounds.
The π-electron delocalization within the 3-phenyl-1,2,4-triazol-5-amine molecule, which is more extensive than in its tautomeric form, can also influence its coordination properties. This electronic feature can affect the basicity of the nitrogen atoms and, consequently, their affinity for metal ions. The ability of this compound to form stable chelate rings with metal ions is a key aspect of its coordination chemistry, influencing the structure and properties of the resulting metal complexes.
Organotin(IV) Complexes and their Applications
Organotin(IV) compounds are a class of organometallic compounds with the general formula R'n'SnX'4-n' (where R is an alkyl or aryl group, X is an anionic species, and n = 1-4). Organotin(IV) cations are known to act as Lewis acids and readily react with Lewis bases containing oxygen, nitrogen, or sulfur donor atoms to form stable coordination complexes. Given the presence of multiple nitrogen donor atoms, this compound is an excellent candidate for acting as a ligand in the formation of organotin(IV) complexes.
The synthesis of organotin(IV) complexes typically involves the reaction of an organotin(IV) halide or oxide with the desired ligand. Spectroscopic techniques such as FT-IR, and NMR (¹H, ¹³C, and ¹¹⁹Sn) are crucial for characterizing the resulting complexes and determining the coordination mode of the ligand. In many organotin(IV) complexes with nitrogen-containing ligands, coordination occurs through the nitrogen atoms, leading to the formation of complexes with varying coordination numbers and geometries around the tin atom, most commonly trigonal bipyramidal or octahedral.
Organotin(IV) complexes exhibit a wide range of biological activities and applications. They have been extensively investigated for their potential as anticancer, antifungal, antibacterial, and antileishmanial agents. The biological activity of these complexes is influenced by the nature and number of the organic groups attached to the tin atom, as well as the nature of the coordinated ligand. For example, triorganotin(IV) derivatives often exhibit higher biological activity compared to their di- and mono-organotin(IV) counterparts.
While specific studies on organotin(IV) complexes of this compound were not found in the provided search results, the known reactivity of organotin(IV) compounds and the coordinating ability of the triazole ligand suggest a high potential for the formation of such complexes. These potential complexes could be of significant interest for their applications in medicinal chemistry and materials science, leveraging the combined properties of the organotin(IV) moiety and the triazole ligand.
Environmental Behavior and Degradation Studies of N Phenyl 1h 1,2,4 Triazol 5 Amine
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is a critical process determining the persistence of chemicals in the environment. This process can occur directly through the absorption of light by the molecule itself, or indirectly through reactions with photochemically generated reactive species.
Direct Photolysis in Aqueous and Atmospheric Environments
No specific studies detailing the direct photolysis of N-phenyl-1H-1,2,4-triazol-5-amine in water or the atmosphere have been identified. To assess this pathway, research would need to determine the compound's absorption spectrum and its quantum yield—the efficiency with which absorbed light leads to chemical transformation. Without this data, the rate of direct photodegradation and the resulting half-life in sunlit environments cannot be calculated.
Indirect Photochemical Reactions (e.g., Hydroxyl Radical Reactions, Humic Acid Effects)
Indirect photolysis involves reactions with transient, highly reactive species such as hydroxyl radicals (•OH), which are ubiquitous in sunlit waters and the atmosphere. Humic acids, as components of dissolved organic matter, can also influence photodegradation by acting as photosensitizers. Currently, there are no published rate constants for the reaction of this compound with hydroxyl radicals or detailed studies on the effects of humic substances on its degradation. For context, studies on other triazoles, such as 3-nitro-1,2,4-triazol-5-one (NTO), have shown that reactions with hydroxyl radicals can be a significant degradation pathway.
Hydrolytic Stability in Aqueous Systems (pH Dependence)
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of this process is often dependent on the pH of the aqueous solution. There is a lack of available data on the hydrolytic stability of this compound. A comprehensive study would involve measuring the degradation rate at various pH levels (typically acidic, neutral, and alkaline) to determine its persistence in different aquatic environments. This information is crucial for predicting its fate in groundwater, rivers, and lakes.
Environmental Distribution and Compartmentalization
Understanding how a chemical partitions between different environmental compartments—air, water, soil, and sediment—is key to assessing its potential exposure routes and accumulation zones.
Fugacity Modeling for Air, Water, Soil, and Sediment Partitioning
Fugacity models are used to predict the distribution of a chemical in the environment. These models require key physicochemical properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). This fundamental data for this compound is not available in the public domain, preventing the development of a fugacity model for the compound.
Future Research Directions and Translational Perspectives
Development of Highly Selective and Potent Bioactive Agents
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore found in numerous clinically used drugs. lifechemicals.comnih.gov The N-phenyl-1H-1,2,4-triazol-5-amine framework, in particular, offers significant opportunities for the design of new therapeutic agents with high selectivity and potency. Future research will likely focus on the strategic modification of this core structure to target specific biological pathways implicated in a variety of diseases.
The inherent versatility of the triazole ring allows for the introduction of diverse substituents at various positions, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. nih.gov For instance, the synthesis of derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has shown promise in the development of new antimicrobial agents. researchgate.net Research efforts will likely concentrate on creating libraries of this compound analogs and screening them against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. The goal is to identify lead compounds with superior efficacy and reduced off-target effects, paving the way for the next generation of triazole-based therapeutics.
Exploration of Novel Synthetic Routes and Sustainable Chemistry
While established methods for the synthesis of 1,2,4-triazoles exist, there is a growing emphasis on the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. wikipedia.orgorganic-chemistry.org Future research in this area will aim to move beyond traditional, often harsh, reaction conditions towards greener alternatives.
Recent advancements have highlighted the potential of microwave-assisted synthesis, one-pot reactions, and the use of biodegradable solvents and catalysts. researchgate.netnih.gov For example, a one-pot method for synthesizing 3-amino-1,2,4-triazole derivatives using choline (B1196258) chloride/urea as a biodegradable solvent and reagent has been proposed. researchgate.net Further exploration of catalytic systems, such as copper-catalyzed cross-coupling reactions, will also be crucial in streamlining the synthesis of this compound and its derivatives. frontiersin.orgnih.gov The development of these novel synthetic routes will not only make the production of these compounds more sustainable but also facilitate the rapid generation of diverse chemical libraries for biological screening.
Advanced Computational Modeling for Structure-Function Relationships
Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are becoming indispensable tools in modern drug discovery and materials science. nih.govphyschemres.orgkashanu.ac.irajrconline.org These methods allow for the prediction of the biological activity and physical properties of novel compounds based on their chemical structure, thereby guiding the design of more effective molecules.
For this compound and its derivatives, computational modeling can provide valuable insights into their structure-function relationships. QSAR models can be developed to correlate specific structural features with observed biological activities, such as antifungal or anticancer properties. nih.govphyschemres.orgajrconline.orgphyschemres.org This information can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. Molecular docking studies can further elucidate the binding modes of these compounds with their biological targets, providing a rational basis for lead optimization. The integration of these computational approaches will significantly accelerate the discovery and development of new bioactive agents and functional materials based on the this compound scaffold.
Integration into Multifunctional Materials Systems
The unique electronic and structural properties of the 1,2,4-triazole ring make it an attractive building block for the development of advanced functional materials. researchgate.netmdpi.com The electron-deficient nature of the triazole system imparts excellent electron-transport and hole-blocking capabilities, which are highly desirable for applications in organic electronics. researchgate.net
Future research will explore the incorporation of this compound and its derivatives into a variety of multifunctional materials. This includes their use as components in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and as corrosion inhibitors. lifechemicals.comresearchgate.net The ability of triazoles to act as ligands for metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) with tailored properties for applications in catalysis, gas storage, and sensing. researchgate.net Furthermore, the development of polymers incorporating the 1,2,4-triazole moiety could lead to materials with enhanced thermal stability and specific optical or electronic properties. rsc.org
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any chemical compound that sees widespread use, a thorough understanding of the environmental fate and potential impact of this compound and its derivatives is crucial. The widespread application of triazole-based fungicides in agriculture has led to concerns about their persistence in soil and water systems. nih.govjmb.or.krnih.gov
Future research must include comprehensive environmental impact assessments to evaluate the biodegradability, toxicity, and potential for bioaccumulation of these compounds. nih.govnih.gov Studies have shown that some triazole fungicides can be degraded by certain bacterial strains. nih.govjmb.or.krnih.gov This opens up avenues for developing bioremediation strategies to mitigate environmental contamination. Research into remediation techniques, such as the use of zero-valent iron for the removal of triazoles from groundwater or ozonation and solarization for soil decontamination, will be essential. researchgate.netnih.gov A proactive approach to understanding and managing the environmental risks associated with these compounds will ensure their sustainable use in the long term.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-phenyl-1H-1,2,4-triazol-5-amine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous triazole derivatives are prepared by reacting aryl halides (e.g., phenyl chloride) with 1H-1,2,4-triazol-5-thiol under basic conditions (NaOH/K₂CO₃) to form the thioether linkage . Microwave-assisted synthesis can enhance yield and reduce reaction time . Optimization involves adjusting solvent polarity, temperature, and catalyst loading.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses synchrotron or lab-based diffractometers. The SHELX suite (e.g., SHELXL for refinement) is widely employed for solving and refining structures, leveraging least-squares minimization and electron density maps . Planarity and dihedral angles between the triazole ring and phenyl substituents are key metrics .
Q. What pharmacological applications are associated with this compound derivatives?
- Methodology : Derivatives exhibit antimicrobial activity by inhibiting enzymes like ketol-acid reductoisomerase (KARI), disrupting amino acid biosynthesis in pathogens . In vitro assays (e.g., MIC determination) and molecular docking are used to validate target interactions. Isotopic labeling (e.g., ¹⁵N) aids in tracking metabolic pathways .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity and intermolecular interactions?
- Methodology : Tautomerism between 3-phenyl and 5-phenyl forms alters electronic delocalization and hydrogen-bonding networks. SCXRD reveals coexisting tautomers in crystals, with planar vs. non-planar geometries affecting π-π stacking and N–H⋯N interactions . DFT calculations (e.g., Gaussian) model tautomer stability and charge distribution.
Q. What strategies resolve contradictions in crystallographic data for triazole derivatives, such as unexpected tautomer coexistence?
- Methodology : Multi-temperature SCXRD (e.g., 223 K) reduces thermal motion artifacts. Hydrogen-bonding analysis (Mercury software) identifies network robustness. When tautomers coexist, Rietveld refinement (TOPAS) validates phase purity, while solid-state NMR distinguishes dynamic equilibria .
Q. How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of this compound in drug metabolism?
- Methodology : ¹⁵N-labeled analogs are synthesized via modified Staudinger reactions or isotope exchange. LC-MS/MS tracks labeled metabolites in vivo, while ¹⁵N NMR quantifies metabolic flux. This clarifies bioactivation pathways and toxicity profiles .
Q. What computational methods predict the bioactivity and ADME properties of novel triazole derivatives?
- Methodology : QSAR models (e.g., CoMFA/CoMSIA) correlate substituent effects with bioactivity. Molecular dynamics (GROMACS) simulate membrane permeability, while SwissADME predicts pharmacokinetics. Docking (AutoDock Vina) screens for off-target effects .
Key Notes
- Structural Analysis : Prioritize SCXRD for unambiguous tautomer identification .
- Synthetic Optimization : Use design-of-experiments (DoE) for reaction parameter screening.
- Data Validation : Cross-validate crystallographic findings with solid-state NMR and DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
